molecular formula C16H16O3 B14586986 (2S,3S)-2,3-bis(2-methoxyphenyl)oxirane CAS No. 61080-16-8

(2S,3S)-2,3-bis(2-methoxyphenyl)oxirane

Cat. No.: B14586986
CAS No.: 61080-16-8
M. Wt: 256.30 g/mol
InChI Key: UFNKMKZBISPOKK-HOTGVXAUSA-N
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Description

(2S,3S)-2,3-bis(2-methoxyphenyl)oxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-bis(2-methoxyphenyl)oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of a corresponding alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as titanium silicalite-1 (TS-1) can be employed to facilitate the epoxidation reaction under milder conditions, reducing the need for hazardous reagents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-bis(2-methoxyphenyl)oxirane can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the epoxide can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-2,3-bis(2-methoxyphenyl)oxirane is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry can be exploited to create enantiomerically pure compounds, which are valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed epoxidation reactions. It serves as a model substrate to investigate the mechanisms of epoxide hydrolases and other related enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure can be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, resins, and other advanced materials with desirable properties.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-bis(2-methoxyphenyl)oxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This ring-opening reaction can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The resulting products can then participate in further chemical transformations, contributing to the compound’s versatility in various applications.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-bis(2-methoxyphenyl)oxirane: The enantiomer of (2S,3S)-2,3-bis(2-methoxyphenyl)oxirane, with similar chemical properties but different stereochemistry.

    (2S,3S)-2,3-bis(4-methoxyphenyl)oxirane: A compound with methoxy groups in the para position, which can affect its reactivity and applications.

    (2S,3S)-2,3-bis(2-chlorophenyl)oxirane:

Uniqueness

This compound is unique due to the presence of methoxy groups in the ortho position, which can enhance its reactivity and provide additional sites for chemical modification. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials with tailored properties.

Properties

CAS No.

61080-16-8

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

(2S,3S)-2,3-bis(2-methoxyphenyl)oxirane

InChI

InChI=1S/C16H16O3/c1-17-13-9-5-3-7-11(13)15-16(19-15)12-8-4-6-10-14(12)18-2/h3-10,15-16H,1-2H3/t15-,16-/m0/s1

InChI Key

UFNKMKZBISPOKK-HOTGVXAUSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@H]2[C@@H](O2)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC=C1C2C(O2)C3=CC=CC=C3OC

Origin of Product

United States

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